4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride
Description
4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with an aminomethyl group, which is further modified with a 2-thienylmethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-[(thiophen-2-ylmethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS.ClH/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12;/h1-7,13-14H,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTRSDLXGKEFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride typically involves the reaction of 2-thienylmethylamine with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrachloride form .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include 4-(dimethylamino)benzohydrazide and other aminomethyl-substituted aromatics. Key differences lie in the substituents and their electronic effects:
Pharmacological and Physicochemical Properties
Solubility and Bioavailability: The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 4-(dimethylamino)benzohydrazide, which relies on polar hydrazide and dimethylamino groups for solubility .
Biological Activity: 4-(Dimethylamino)benzohydrazide exhibits broad-spectrum antimicrobial activity, attributed to its hydrazide group’s ability to chelate metal ions critical for microbial enzymes . The target compound’s thienyl group may confer selectivity toward eukaryotic targets (e.g., neurotransmitter receptors) due to sulfur’s electronic effects, though experimental validation is pending.
Computational Insights: Hirshfeld surface analysis of similar compounds highlights that thiophene-containing derivatives exhibit stronger intermolecular interactions (e.g., S···H contacts) compared to dimethylamino-substituted analogs, suggesting higher crystallinity .
Biological Activity
4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms, effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics. Its molecular structure features a thienylmethyl group attached to a benzenol core, which is believed to contribute to its biological activities.
Molecular Formula
- C : 12
- H : 14
- Cl : 1
- N : 1
- O : 1
Research indicates that this compound may interact with various biological targets, influencing several physiological processes:
- Calcium Channel Modulation : The compound shows potential in modulating calcium channels, which are crucial in regulating cardiovascular functions. Studies suggest that it may decrease perfusion pressure through calcium channel inhibition .
- Antitumor Activity : Preliminary investigations have shown that derivatives of this compound can inhibit the growth of certain tumor cell lines, indicating potential as an antitumor agent .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the compound's therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Theoretical models have been employed to predict these parameters, suggesting favorable profiles for oral bioavailability and low toxicity .
Study on Cardiovascular Effects
A study utilizing isolated rat heart models demonstrated that the compound significantly reduced coronary resistance compared to control substances. This effect was attributed to its interaction with calcium channels, supporting its potential use in managing cardiovascular conditions .
Antiviral Activity
In vitro studies have indicated that this compound exhibits antiviral properties against human herpes virus type-1 (HHV-1). The compound inhibited viral replication in A-549 cell lines, showcasing its potential as an antiviral agent .
Data Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrochloride, and how can purity be ensured?
Methodological Answer:
- Synthesis Steps :
- Condensation : React 2-thienylmethylamine with 4-hydroxybenzaldehyde under reflux in ethanol, using a Dean-Stark trap to remove water and drive imine formation .
- Reductive Amination : Reduce the Schiff base intermediate (imine) with sodium cyanoborohydride (NaBH3CN) in methanol at room temperature to form the secondary amine .
- Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
- Purification :
- Use column chromatography (silica gel, CH2Cl2:MeOH 9:1) to isolate intermediates.
- Final purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and elemental analysis (C, H, N, S, Cl) .
Basic: How should spectroscopic characterization be conducted to confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR :
- Thienyl protons : Expect doublets at δ 6.8–7.2 ppm (thiophene ring) and δ 4.2–4.5 ppm (–CH2–NH–).
- Phenolic –OH : A broad singlet at δ 9.5–10.0 ppm (exchange with D2O confirms presence).
- Mass Spectrometry : ESI-MS should show [M+H]+ and isotopic clusters consistent with Cl– (e.g., m/z 296.8 for C13H16ClNOS+) .
- X-ray Crystallography : Co-crystallize with acetone to determine absolute configuration and hydrogen-bonding patterns (CCDC deposition recommended) .
Basic: What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- In Vitro Targets :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Antimicrobial Activity : Test via broth microdilution (MIC against S. aureus, E. coli) .
- Controls : Include known inhibitors (e.g., gefitinib for EGFR) and solvent-only blanks to validate assay conditions .
Advanced: How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps) .
- Compare with X-ray data to validate tautomeric forms or protonation states .
- Molecular Docking :
- Use AutoDock Vina to predict binding modes to EGFR (PDB: 1M17). Focus on interactions between the thienyl group and hydrophobic pockets (e.g., Phe723) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Modifications :
- Thienyl Substituents : Introduce halogens (–F, –Cl) at the 5-position to enhance lipophilicity .
- Linker Optimization : Replace –CH2–NH– with –CH2–O– to assess steric/electronic effects.
- Testing :
- Prioritize derivatives with >70% inhibition in primary assays for pharmacokinetic profiling (e.g., logP, metabolic stability in liver microsomes) .
Advanced: How should contradictory bioactivity data (e.g., IC50 variability) be resolved?
Methodological Answer:
- Troubleshooting :
- Assay Conditions : Vary pH (5.0–7.4) and ionic strength to test stability/aggregation.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation levels) alongside fluorescence assays .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate (p < 0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
